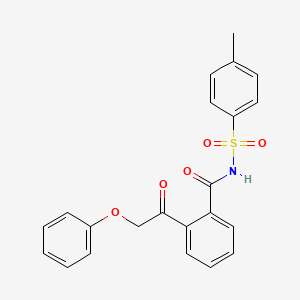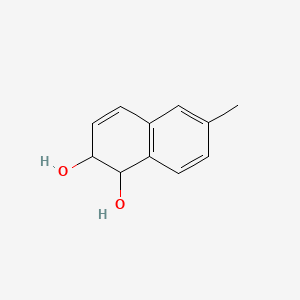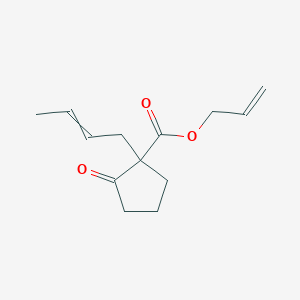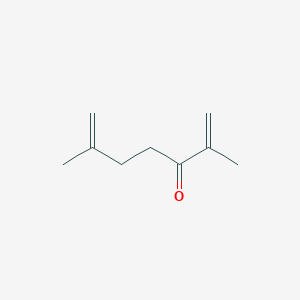
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide: is a complex organic compound that features a sulfonyl group, a phenoxyacetyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Sulfonyl Chloride: The synthesis begins with the conversion of 4-methylbenzenesulfonic acid to 4-methylbenzenesulfonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The 4-methylbenzenesulfonyl chloride is then reacted with 2-phenoxyacetic acid in the presence of a base such as pyridine to form the intermediate 2-(phenoxyacetyl)-4-methylbenzenesulfonyl chloride.
Amidation: Finally, the intermediate is reacted with benzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonyl and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide involves its interaction with specific molecular targets. The sulfonyl and phenoxyacetyl groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylbenzene-1-sulfonyl)alanine: A related compound with a similar sulfonyl group but different functional groups.
p-Toluenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
N-(4-Methylbenzene-1-sulfonyl)norleucine: Another sulfonyl compound with different substituents.
Uniqueness
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide is unique due to its combination of sulfonyl, phenoxyacetyl, and benzamide groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in research and industry.
Properties
CAS No. |
88063-37-0 |
|---|---|
Molecular Formula |
C22H19NO5S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-2-(2-phenoxyacetyl)benzamide |
InChI |
InChI=1S/C22H19NO5S/c1-16-11-13-18(14-12-16)29(26,27)23-22(25)20-10-6-5-9-19(20)21(24)15-28-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
NQTNVNXMXFUQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)

![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)

![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)


![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
